molecular formula C15H22O9 B1666126 Aucubin CAS No. 479-98-1

Aucubin

Cat. No. B1666126
CAS RN: 479-98-1
M. Wt: 346.33 g/mol
InChI Key: RJWJHRPNHPHBRN-ACALXYEMSA-N
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Description

Aucubin is a naturally occurring triterpenoid saponin found in a variety of plants, including the European Aucuba japonica. It is a major component of the plant's saponin fraction, and is known to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Aucubin has also been studied for its potential to treat a range of other diseases, including diabetes, obesity, and cardiovascular disease.

Scientific research applications

Pharmacological and Toxicological Profile

  • Broad Biological Activities: Aucubin has demonstrated a wide range of biological effects, including antioxidant, anti-aging, anti-inflammatory, anti-fibrotic, anti-cancer, hepatoprotective, neuroprotective, and osteoprotective properties (Zeng, Guo, & Ouyang, 2019).

Neuroprotective Effects

  • Neurological Diseases: Aucubin has shown protective effects against various neurological diseases, potentially through enhancing autophagy and anti-apoptotic actions (Yang, Zhang, Shen, Bai, Liu, & Zhang, 2022).
  • Neurite Outgrowth and Axonal Regeneration: It promotes neurite outgrowth in neural stem cells and facilitates axonal elongation and regeneration in injured peripheral nerves (Kim, Sim, Shin, & Kwon, 2014).

Gastroprotective and Anti-inflammatory Properties

  • Gastric Mucosal Protection: Aucubin has been effective against ethanol-induced gastric mucosal injury in mice, demonstrating anti-inflammatory and antioxidant effects (Yang et al., 2017).
  • Anxiolytic and Antidepressant Activities: It exhibits potential anxiolytic and antidepressant activities, possibly related to alterations in neurotransmitter levels (Chu, Li, Gao, & Li, 2020).

Osteoprotective and Anticancer Activities

Diabetes and Metabolic Effects

  • Diabetes Management: Aucubin has shown protective effects in diabetic models, including antioxidative and pancreas-protective effects (Jin, Xue, Jin, Li, & Xu, 2008).

Therapeutic Potential in Other Diseases

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2/t7-,8+,9+,10+,11+,12-,13+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWJHRPNHPHBRN-FKVJWERZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963965
Record name Aucubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aucubin

CAS RN

479-98-1
Record name Aucubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aucubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aucubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1S-(1α,4aα,5α,7aα)]-1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AUCUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G52GS8UML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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